

umbralisib treatment interruption criteria

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Compound Focus: Umbralisib

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Dosage Modification Criteria

The following table summarizes the primary criteria for managing **umbralisib** (UKONIQ) adverse reactions, based on the full prescribing information [1].

Adverse Reaction	Severity	Recommended Dosage Modification
Infection [1]	Grade 3 or 4	Withhold until resolved, then resume at same or reduced dose.
	Confirmed PJP	Permanently discontinue.
	CMV infection or viremia	Withhold until infection/viremia resolves, then resume at same or reduced dose.
Hepatotoxicity [1]	ALT/AST >5 to <20 x ULN	Withhold until return to <3 x ULN, then resume at reduced dose.
	ALT/AST >20 x ULN	Permanently discontinue.
Diarrhea/Colitis [1]	Severe (>6 stools/day over baseline) OR abdominal pain, mucus/blood in stool	Withhold until resolved, then resume at reduced dose.

Adverse Reaction	Severity	Recommended Dosage Modification
	Recurrent severe diarrhea or recurrent colitis of any grade	Permanently discontinue.
	Life-threatening	Permanently discontinue.
Neutropenia [1]	ANC <0.5 x 10 ⁹ /L	Withhold until ANC ≥0.5 x 10 ⁹ /L, then resume at same dose. If recurrence, resume at reduced dose .
Severe Cutaneous Reactions [1]	Severe (Grade 3)	Withhold until resolved, then resume at reduced dose or discontinue.
	Life-threatening (e.g., SJS, TEN, DRESS)	Permanently discontinue.

Dose Reduction Schedule [1]:

- **First reduction:** 600 mg once daily
- **Second reduction:** 400 mg once daily
- **Subsequent:** Permanently discontinue if 400 mg daily is not tolerated

Supporting Clinical Evidence

The following table summarizes the frequency of key adverse reactions (AEs) leading to treatment modification from pooled clinical trials.

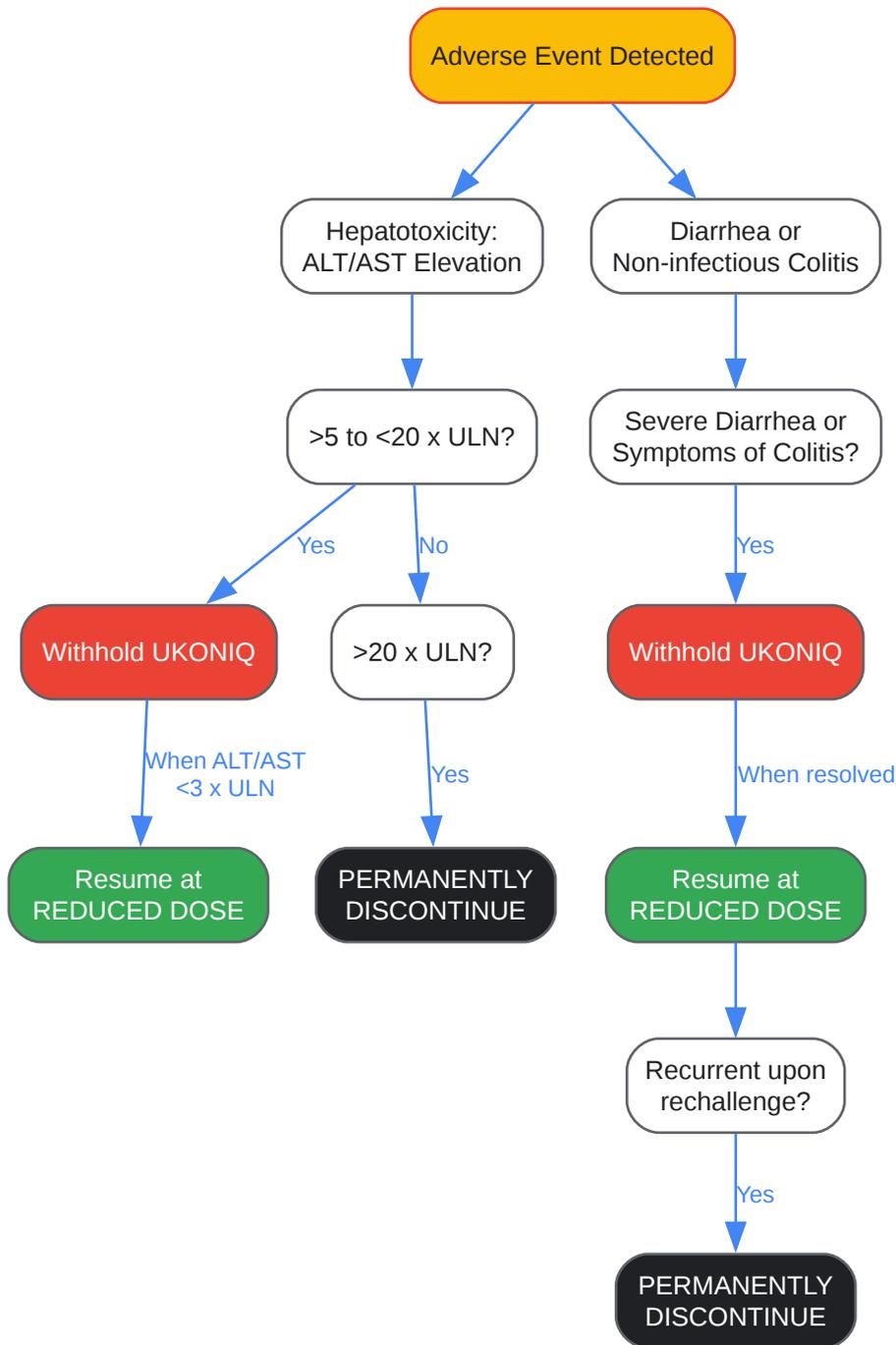
Adverse Reaction	Incidence in Clinical Trials	Notes & Management in Studies
Diarrhea/Colitis	53% - 59% of patients [2] [1]; Grade 3: 8% - 9.5% [3] [1]	Most common AE; managed with protocol-specified dose interruptions and supportive care (e.g., antidiarrheals, steroids) [2] [1].
Infections	50% of patients; Grade 3/4: 10% - 17% [2] [3] [1]	Serious infections included pneumonia, sepsis, and UTI [2] [1]. PJP and antiviral prophylaxis are

Adverse Reaction	Incidence in Clinical Trials	Notes & Management in Studies
		recommended [2] [1].
Hepatotoxicity	Grade 3 Transaminase Elevation: 8% - 24% of patients [3] [1]	Most events were low grade and manageable with dose interruption [3].
Neutropenia	Grade 3/4: 18% - 22% of patients [2] [4]	Monitored with regular blood counts; managed with dose interruptions and supportive care [1].

Treatment Interruption Decision Pathways

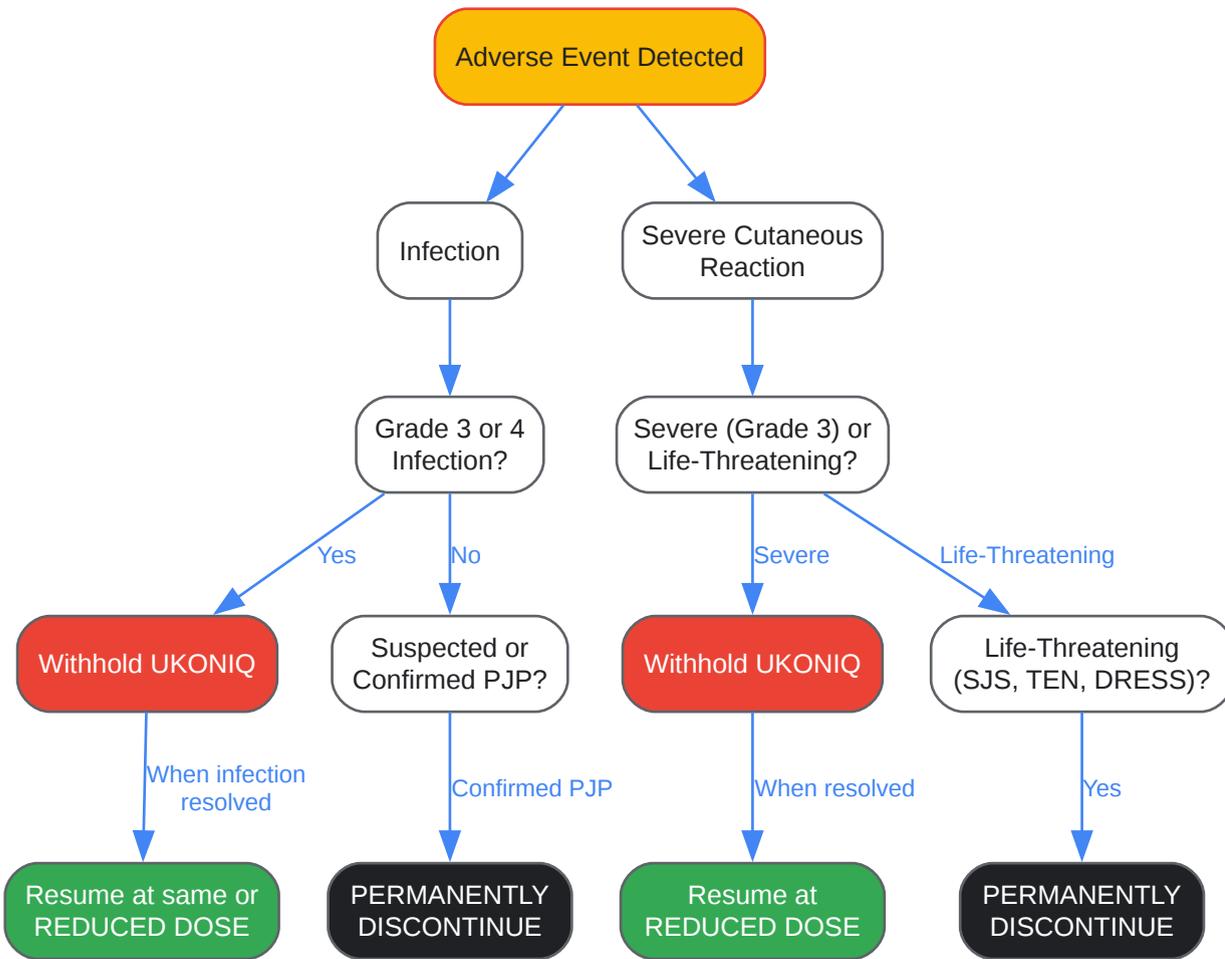
For clarity in a laboratory or clinical setting, the following algorithms visualize the management paths for the most critical adverse reactions.

Diagram 1: Managing Hepatotoxicity & Diarrhea/Colitis



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Diagram 2: Managing Infections & Cutaneous Reactions



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Key Takeaways for Researchers

- **Proactive Monitoring is Crucial:** The manageable safety profile of **umbralisib** in studies was often contingent on **rigorous, protocol-defined monitoring** and early intervention [2] [3].
- **Differentiated Safety Profile:** Clinical data suggests that **umbralisib** has a **distinct toxicity profile**, particularly a lower incidence of immune-mediated toxicities like colitis and hepatotoxicity compared to earlier PI3K- δ inhibitors [3].
- **Adherence to Protocol:** For research integrity and patient safety, always follow the specific dosage modification rules outlined in your clinical trial protocol, which may be based on this prescribing information.

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